molecular formula C11H22N2O2 B1280370 Tert-butyl 2-cyclohexylhydrazinecarboxylate CAS No. 60295-21-8

Tert-butyl 2-cyclohexylhydrazinecarboxylate

Cat. No. B1280370
CAS RN: 60295-21-8
M. Wt: 214.3 g/mol
InChI Key: SMESSKMLHMZMQX-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 2-cyclohexylhydrazinecarboxylate" is a derivative of hydrazine, which is a class of compounds characterized by the presence of an NN bond and often used in various chemical syntheses. The tert-butyl group is a common protecting group in organic synthesis, and its presence in the compound suggests that it may be used to protect the hydrazine moiety during reactions or to improve the compound's stability or solubility.

Synthesis Analysis

The synthesis of related tert-butyl hydrazinecarboxylate derivatives has been reported in the literature. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, involved an iodolactamization as a key step . Another study reported the synthesis of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles, which are nonsteroidal ecdysone agonists with insecticidal activity . These syntheses typically involve multiple steps, including the use of protecting groups like the tert-butyl group to shield functional groups from undesired reactions.

Molecular Structure Analysis

The molecular structure of tert-butyl hydrazinecarboxylate derivatives can be complex, as indicated by the crystal structure analysis of related compounds. For example, the crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one revealed an orthorhombic space group with specific bond lengths and angles, indicating a stable and well-defined molecular geometry . Similarly, the crystal structure of N-tert-butyl-N'-thio [O-(1-methylthioethylimino)-N"-methylcarbamic acid]-N,N'-dibenzoylhydrazine showed a monoclinic space group with a gauche conformation of the N–N bond .

Chemical Reactions Analysis

Tert-butyl hydrazinecarboxylate derivatives can participate in various chemical reactions. For instance, tert-butyl isocyanide has been used as a convertible reagent in Ugi reactions to prepare dihydropyrazolo[1,5-a]pyrazine-4,7-diones, demonstrating the versatility of tert-butyl-containing compounds in synthetic chemistry . The reactivity of these compounds can be influenced by the presence of the tert-butyl group, which can affect the steric and electronic properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl hydrazinecarboxylate derivatives are influenced by their molecular structure. For example, the tert-butyl group can increase the steric bulk of the molecule, potentially affecting its solubility and reactivity. The crystal structure analysis provides insights into the density and molecular packing of these compounds, which are important for understanding their stability and reactivity . Additionally, theoretical studies, including Density Functional Theory (DFT) calculations, can provide valuable information about the electronic properties and potential reactivity of these compounds .

Scientific Research Applications

Metal-Free Alkoxycarbonylation

Tert-butyl 2-cyclohexylhydrazinecarboxylate and related compounds are used in metal-free alkoxycarbonylation reactions. This process involves the formation of quinoxaline-3-carbonyl compounds through oxidation coupling with readily available carbazates, demonstrating a practical and eco-friendly approach to synthesize bioactive natural products and synthetic drugs (Xie et al., 2019).

Multigram Synthesis

Tert-butyl 2-cyclohexylhydrazinecarboxylate is involved in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids. This process highlights its role in the efficient and scalable production of compounds used in various applications, including medicinal chemistry (Iminov et al., 2015).

Insecticidal Activity

In the field of agriculture, tert-butyl 2-cyclohexylhydrazinecarboxylate derivatives are used to develop nonsteroidal ecdysone agonists, which act as environmentally friendly pest regulators. These derivatives have shown potential insecticidal activities against various pests, contributing to novel pesticide development (Wang et al., 2011).

Mcl-1 Antagonist

In medical research, tert-butyl 2-cyclohexylhydrazinecarboxylate derivatives are studied for their potential as Mcl-1 antagonists, which could have implications in cancer therapy. The biological target identification and molecular docking studies indicate their moderate binding efficiency and potential therapeutic applications (Bhat et al., 2019).

Safety And Hazards

The safety information for Tert-butyl 2-cyclohexylhydrazinecarboxylate indicates that it is a substance that requires careful handling. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

tert-butyl N-(cyclohexylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-12-9-7-5-4-6-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMESSKMLHMZMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-cyclohexylhydrazinecarboxylate

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